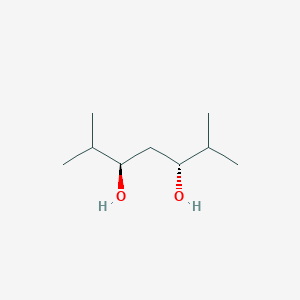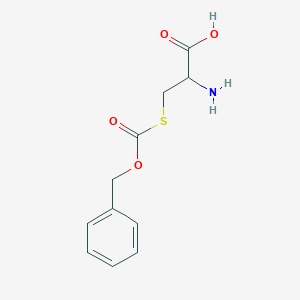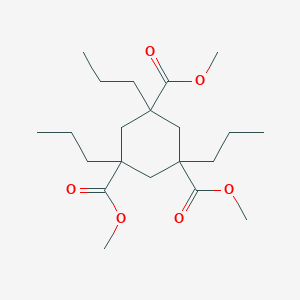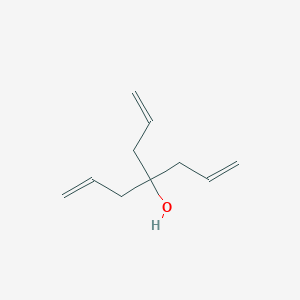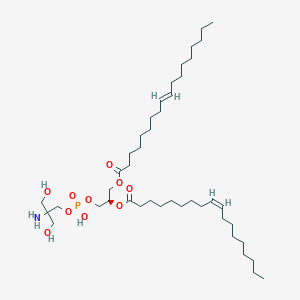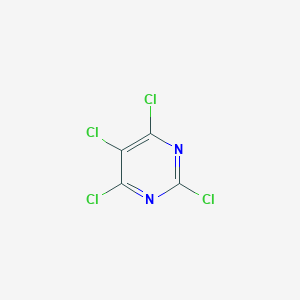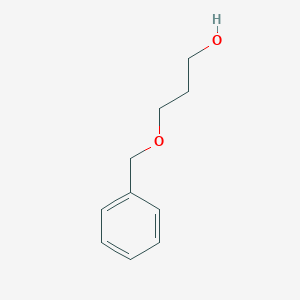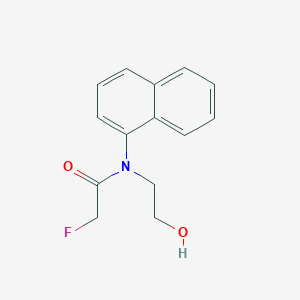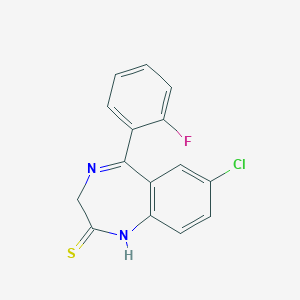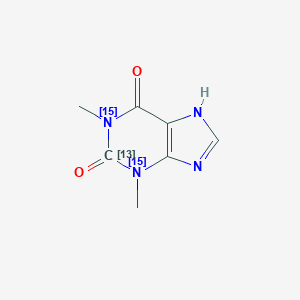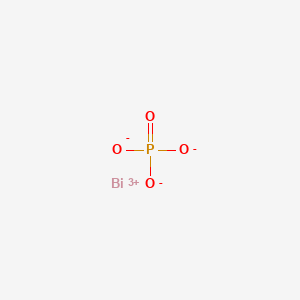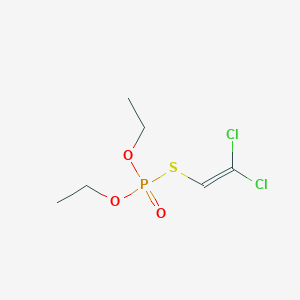
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester, commonly known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and household settings. It is a colorless to amber liquid with a strong odor and is highly toxic to insects, mammals, and humans.
作用機序
Dichlorvos acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect.
生化学的および生理学的効果
Dichlorvos can have adverse effects on human health, especially with prolonged exposure. It can cause respiratory problems, headaches, nausea, vomiting, and dizziness. It can also cause skin irritation and allergic reactions. In addition, Dichlorvos can have adverse effects on the environment, including contamination of soil and water sources.
実験室実験の利点と制限
Dichlorvos is a potent insecticide that can be used to study the effects of insecticides on the nervous system. It can be used to study the mechanism of action of acetylcholinesterase inhibitors and their effects on the nervous system. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions.
将来の方向性
Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide. There is a need to develop insecticides that are specific to target pests and have minimal impact on non-target organisms. Research should also focus on developing methods to reduce the environmental impact of insecticides and to minimize the exposure of humans and animals to these chemicals.
Conclusion:
Dichlorvos is a potent insecticide that has been widely used in agriculture and household settings. It acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions. Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide.
合成法
Dichlorvos can be synthesized by reacting 2,2-dichloroethanol with diethyl phosphorothioate in the presence of a strong base. The reaction yields Dichlorvos and ethanol as a byproduct. The chemical synthesis of Dichlorvos is relatively simple and can be carried out on a large scale.
科学的研究の応用
Dichlorvos has been extensively studied for its insecticidal properties and has been used to control a wide range of insect pests in agriculture. It has also been used in the control of household pests such as cockroaches, fleas, and mosquitoes. In addition, Dichlorvos has been used in veterinary medicine for the control of ectoparasites in livestock.
特性
CAS番号 |
1885-95-6 |
|---|---|
製品名 |
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester |
分子式 |
C6H11Cl2O3PS |
分子量 |
265.09 g/mol |
IUPAC名 |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
InChIキー |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
正規SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
その他のCAS番号 |
1885-95-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



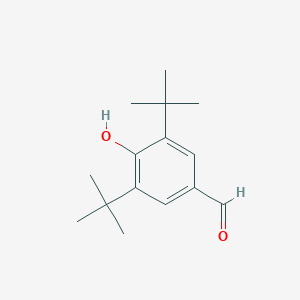
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)

